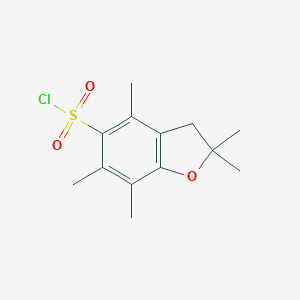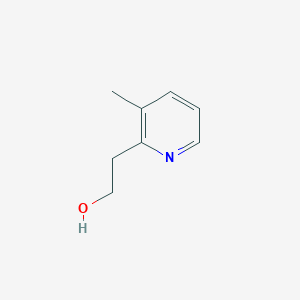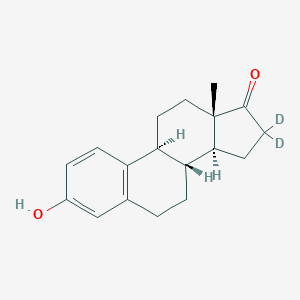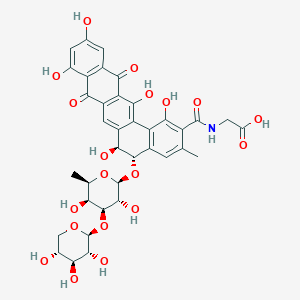
2-(3,5-二甲基苯基)-2-甲基丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with a structure similar to “2-(3,5-Dimethylphenyl)-2-methylpropanenitrile” belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, they might undergo reactions like cyclization or cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary greatly. For instance, “2-(3,5-Dimethylphenyl)ethanol” has a molecular weight of 150.22 g/mol and a topological polar surface area of 20.2 Ų .科学研究应用
在酯交换研究中的应用
Jackman、Petrei和Smith(1991年)在《美国化学学会杂志》中的研究探讨了在不同溶剂中对3,5-二甲基苯酚/3,5-二甲基苯基酯进行酯交换的情况。这项研究对于了解与2-(3,5-二甲基苯基)-2-甲基丙腈相关的化合物在不同溶剂环境中的化学行为至关重要,为它们的反应性和在化学合成中的潜在应用提供了见解(Jackman, Petrei, & Smith, 1991)。
苯甲醛的荧光传感
Shi等人(2015年)合成了使用与2-(3,5-二甲基苯基)-2-甲基丙腈在结构上相似的镧系(III)-有机框架。这些框架对苯甲醛衍生物显示出选择性敏感性,突显了它们在化学和环境监测中作为荧光传感器的潜力(Shi, Zhong, Guo, & Li, 2015)。
半胱氨酸的制备
Wei、Challa和Reedijk(1991年)对2,6-二甲基苯酚与相关化合物的共聚合进行了研究,结果得到了具有潜在应用于聚合物化学中的半胱氨酸。这项研究扩展了涉及2-(3,5-二甲基苯基)-2-甲基丙腈衍生物的聚合过程的理解(Wei, Challa, & Reedijk, 1991)。
聚合物的合成和表征
Vijayanand等人(2002年)使用3,5-二甲基苯基丙烯酸甲酯合成和表征了同聚物和共聚物。他们的研究提供了关于从与2-(3,5-二甲基苯基)-2-甲基丙腈类似的化合物衍生的聚合物性质的见解,这些性质可以应用于各种工业应用(Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002)。
安全和危害
未来方向
属性
IUPAC Name |
2-(3,5-dimethylphenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSXJIAAJEONQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558839 |
Source


|
| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
CAS RN |
93748-07-3 |
Source


|
| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
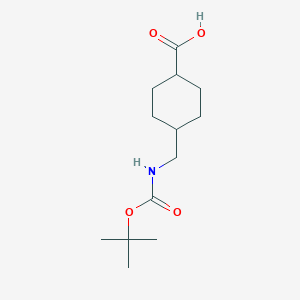


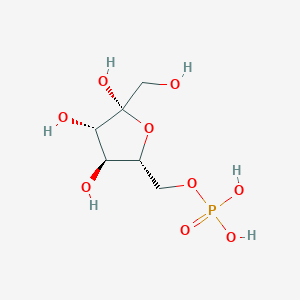

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
